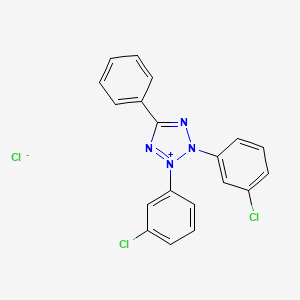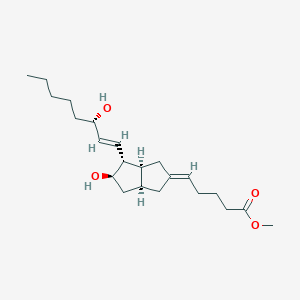
Carbaprostacyclin methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbaprostacyclin methyl ester is a methylated derivative of carbaprostacyclin . It is a more lipid-soluble form of carbaprostacyclin, which allows it to more readily enter cells .
Molecular Structure Analysis
The molecular formula of Carbaprostacyclin methyl ester is C22H36O4 . Its IUPAC name is methyl (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate .Physical And Chemical Properties Analysis
Carbaprostacyclin methyl ester has a molecular weight of 364.5 g/mol . It is soluble in ethanol, DMF, and DMSO .Scientific Research Applications
Species Differences in Hydrolysis : Minagawa et al. (1995) investigated species differences in the hydrolysis of isocarbacyclin methyl ester in rats, dogs, and humans. They found significant differences in esterase activity among these species, which could have implications for its pharmacokinetics and effectiveness across different organisms (Minagawa, Kohno, Suwa, & Tsuji, 1995).
Anti-Platelet Effects : Inoue et al. (1995) reported that isocarbacyclin methyl ester inhibits platelet aggregation and adhesion in both human and rabbit platelets. This suggests its potential use as an anti-platelet drug, which could be beneficial in preventing thrombosis (Inoue, Aoki, Kitahara, Kiyoki, & Araki, 1995).
Enhancement in Antithrombotic Activity : Mizushima et al. (1987) found that the antithrombotic activity of isocarbacyclin is significantly enhanced when incorporated into lipid microspheres. This suggests its potential as a potent antithrombotic agent for clinical applications (Mizushima, Igarashi, Hoshi, Sim, Cleland, Hayashi, & Goto, 1987).
Neuroprotective Effects : Cui et al. (2006) demonstrated the neuroprotective effects of a prostacyclin receptor ligand related to isocarbacyclin in monkeys subjected to cerebral artery occlusion and reperfusion, indicating potential applications in treating neurological damage due to ischemia (Cui, Takamatsu, Kakiuchi, Ohba, Kataoka, Yokoyama, Onoe, Watanabe, Hosoya, Suzuki, Noyori, Tsukada, & Watanabe, 2006).
Binding Affinities to Receptors : Tanaka et al. (1995) studied the binding affinities of isocarbacyclin methyl ester and its free acid to various prostanoid receptors, providing insights into its mechanism of action and potential therapeutic applications (Tanaka, Kojima, Muramatsu, & Tanabe, 1995).
Mechanism of Action
Target of Action
Carbaprostacyclin methyl ester is a methylated derivative of the stable prostaglandin I2 (PGI2) analog carbaprostacyclin . It primarily targets the prostacyclin receptor and PPARδ . These receptors play a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.
Mode of Action
Carbaprostacyclin methyl ester interacts with its targets by activating the prostacyclin receptor and PPARδ . This activation triggers a series of intracellular events, leading to the modulation of various physiological processes. The exact nature of these interactions and the resulting changes are complex and depend on the specific cellular context.
Biochemical Pathways
The activation of the prostacyclin receptor and PPARδ by Carbaprostacyclin methyl ester affects several biochemical pathways. One of the key pathways influenced is the Cyclooxygenase Pathway , which plays a significant role in the production of prostaglandins, thromboxanes, and other eicosanoids. These molecules are involved in various physiological processes, including inflammation, pain perception, and regulation of blood pressure.
Pharmacokinetics
As a methylated derivative of carbaprostacyclin, it is expected to have improved lipid solubility, which may enhance its bioavailability and cellular uptake .
Result of Action
The activation of the prostacyclin receptor and PPARδ by Carbaprostacyclin methyl ester can lead to various molecular and cellular effects. For instance, it can cause vasodilation, inhibit platelet aggregation, and modulate inflammation . These effects can have significant implications for various physiological processes and pathological conditions.
properties
IUPAC Name |
methyl (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-3-4-5-9-18(23)11-12-19-20-14-16(13-17(20)15-21(19)24)8-6-7-10-22(25)26-2/h8,11-12,17-21,23-24H,3-7,9-10,13-15H2,1-2H3/b12-11+,16-8+/t17-,18-,19+,20-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEFVSUBWWRXMV-MUHPVNSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)OC)/C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbaprostacyclin methyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




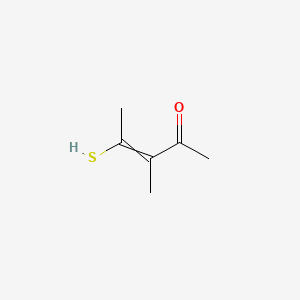
![1H,3H-Pyrimido[1,6-C][1,3]oxazine](/img/structure/B593949.png)
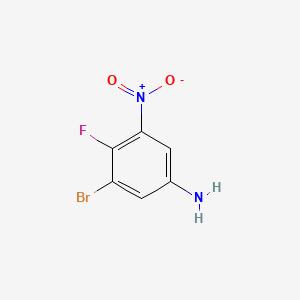
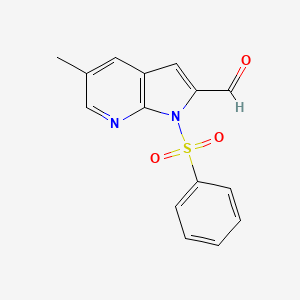


![2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B593955.png)


![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)
